molecular formula C9H15N3O B13080856 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane

7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane

Cat. No.: B13080856
M. Wt: 181.23 g/mol
InChI Key: MRSFQSIAORHEFW-UHFFFAOYSA-N
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Description

7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both pyrazole and oxazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane typically involves the formation of the pyrazole ring followed by the construction of the oxazepane ring. One common method involves the cyclization of a suitable precursor containing both pyrazole and oxazepane moieties under specific reaction conditions. For instance, the reaction might involve heating the precursor in the presence of a base or an acid catalyst to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane is unique due to the presence of both pyrazole and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

7-(2-methylpyrazol-3-yl)-1,4-oxazepane

InChI

InChI=1S/C9H15N3O/c1-12-8(2-5-11-12)9-3-4-10-6-7-13-9/h2,5,9-10H,3-4,6-7H2,1H3

InChI Key

MRSFQSIAORHEFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCNCCO2

Origin of Product

United States

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